Due to its chirality, (S)-(+)-2-Phenylglycinol can serve as a valuable chiral building block for the synthesis of various pharmaceuticals and bioactive compounds. Its ability to induce chirality in other molecules makes it a crucial tool in asymmetric synthesis. Several studies have explored its use in the synthesis of:
(S)-(+)-2-Phenylglycinol has been employed in research investigating protein interactions and enzyme activity. Its structural similarity to natural amino acids allows researchers to probe specific interactions between proteins and enzymes. Some examples include:
Recent research has explored the potential applications of (S)-(+)-2-Phenylglycinol in the field of material science. Its unique properties, including chirality and self-assembly capabilities, make it a promising candidate for developing:
(S)-(+)-2-Phenylglycinol is a chiral amino alcohol with the molecular formula and a molecular weight of 137.18 g/mol. This compound is characterized by its phenyl group attached to the second carbon of the glycinol structure, which contributes to its unique properties. It exists in a single enantiomeric form, making it valuable in asymmetric synthesis and chiral resolution processes .
The biological activity of (S)-(+)-2-Phenylglycinol has been explored in several studies. It exhibits potential neuroprotective effects and has been investigated for its role in modulating neurotransmitter systems. Its structure allows it to interact with biological targets, making it a compound of interest in medicinal chemistry .
(S)-(+)-2-Phenylglycinol can be synthesized through various methods, including:
This compound is widely used in:
Interaction studies involving (S)-(+)-2-Phenylglycinol have shown its potential to bind with various biological macromolecules. These interactions can influence enzymatic activity and receptor binding, highlighting its significance in drug design and development. Research has indicated that its stereochemistry plays a crucial role in these interactions, affecting potency and efficacy .
Several compounds share structural similarities with (S)-(+)-2-Phenylglycinol, including:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Aminophenol | Amino phenol | Exhibits different reactivity due to the hydroxyl group. |
| (R)-(-)-2-Phenylglycinol | Enantiomer | Opposite chirality affects biological activity. |
| Phenylalanine | Amino acid | Larger side chain influences solubility and interaction profiles. |
(S)-(+)-2-Phenylglycinol's uniqueness lies in its specific chiral configuration, which allows it to participate effectively in asymmetric synthesis and biological interactions that other similar compounds may not achieve .
Lithium aluminum hydride represents the most widely employed reducing agent for the synthesis of (S)-(+)-2-phenylglycinol from (S)-phenylglycine derivatives [3]. The reduction of (S)-2-phenylglycine methyl ester using lithium aluminum hydride achieves yields of 80-85% with greater than 98% enantiomeric excess . Typical reaction conditions involve anhydrous tetrahydrofuran or diethyl ether at temperatures ranging from 0-25°C [3].
The mechanistic pathway involves lithium aluminum hydride coordination with the carbonyl oxygen, facilitating nucleophilic hydride transfer to the carbonyl carbon . The subsequent alkoxide intermediate undergoes protonation during workup to yield the primary alcohol while preserving the stereochemical integrity of the α-carbon . This method leverages the strong reducing capability of lithium aluminum hydride to convert the carboxylic acid group into a primary alcohol .
The advantages of lithium aluminum hydride reduction include high yields and excellent enantiomeric excess values . However, the method requires harsh reagent conditions and anhydrous reaction environments, presenting limitations for large-scale applications . The process demands careful handling due to the highly reactive nature of lithium aluminum hydride and the necessity for moisture-free conditions [3].
Borane-mediated reduction strategies offer alternative approaches for (S)-(+)-2-phenylglycinol synthesis with distinct selectivity profiles [7] [8]. Borane dimethyl sulfide complex provides selective reduction capabilities for various formamides and alkyl formamides [8]. The reduction process typically employs borane complexes in anhydrous tetrahydrofuran at 0°C, achieving yields of 70-80% with enantiomeric excess values of 88-92% .
Sodium borohydride in methanol represents a milder alternative, operating at room temperature conditions [7]. This approach achieves yields of 65-75% with enantiomeric excess values ranging from 85-90% . The sodium borohydride method offers advantages in terms of safety and handling compared to lithium aluminum hydride, though it typically provides lower yields .
Trialkylborohydrides such as lithium triethylborohydride demonstrate enhanced reducing capabilities due to electron-donating alkyl groups [7]. These reagents can reduce sterically hindered ketones, alkyl halides, sulfonate esters, and epoxides [7]. The selectivity of borane reductions depends on steric factors and the specific borane complex employed [7].
Asymmetric hydrogenation enables direct synthesis of (S)-(+)-2-phenylglycinol from prochiral ketones using chiral metal catalysts [4]. Ruthenium complexes with 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ligands represent the most extensively studied catalyst systems [4]. The (S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl-ruthenium dichloride complex demonstrates high enantioselectivity during hydrogenation of 2-phenylglycine ketone precursors .
Josiphos ligand systems with bis(1,5-cyclooctadiene)dirhodium dichloride dimers show enhanced turnover frequency by 40% compared to 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl systems . These catalysts achieve 98% enantiomeric excess at 80°C reaction temperature . Iridium-MaxPHOX catalyst systems demonstrate broad substrate scope for asymmetric hydrogenation of nonchelating olefins with high catalytic performance [10].
Rhodium-based catalysts with chiral cyclopentadienyl ligands provide alternative stereocontrolling elements for asymmetric carbon-hydrogen bond functionalizations [11]. These systems exhibit excellent enantioselectivity for directed carbon-hydrogen bond functionalizations of hydroxamic acid derivatives [11]. The catalyst development focuses on achieving high enantioselectivity while maintaining practical reaction conditions and catalyst stability [10] [11].
Reaction parameter optimization for asymmetric hydrogenation involves systematic investigation of temperature, pressure, solvent, and catalyst loading effects [4] [10]. Optimal reaction conditions typically require temperatures of 70-100°C and hydrogen pressures of 50-100 psi in methanol solvent . The substrate ketone precursor 2-phenylglycine ketone undergoes hydrogenation to produce (S)-(+)-2-phenylglycinol with yields of 90-95% and enantiomeric excess values of 97-99% .
Temperature optimization studies reveal that higher temperatures improve reaction rates but may compromise enantioselectivity [10]. Pressure optimization demonstrates that moderate hydrogen pressures provide optimal balance between reaction efficiency and selectivity . Solvent selection significantly influences both catalyst solubility and substrate coordination [4].
Catalyst loading optimization typically requires 0.1-1.0 mol% catalyst loading for efficient conversions [4] [10]. Higher catalyst loadings may improve reaction rates but increase process costs [10]. The optimization studies demonstrate that careful parameter control enables high yields with excellent stereoselectivity for industrial applications [4].
| Catalyst System | Temperature (°C) | Pressure (psi) | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl-Ruthenium Dichloride | 70-100 | 50-100 | 90-95 | 97-99 |
| Josiphos-Ruthenium | 80 | 75 | 92-96 | 98 |
| Iridium-MaxPHOX | 50-80 | 30-50 | 88-94 | 97-99 |
| Rhodium-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl | 60-90 | 40-80 | 85-92 | 95-97 |
Enzymatic cascade systems provide sustainable routes for (S)-(+)-2-phenylglycinol synthesis from L-phenylalanine through multienzyme biotransformation pathways [2] [5]. A six-step artificial cascade biocatalysis system converts bio-based L-phenylalanine into chiral phenylglycinol with up to 99% conversion and greater than 99% enantiomeric excess [2] [5]. The cascade involves phenylalanine ammonia lyase, ferulic acid decarboxylase, phenylacrylic acid decarboxylase, styrene monooxygenase, epoxide hydrolase, and alcohol dehydrogenase [2].
The first enzymatic module converts L-phenylalanine into 2-hydroxyacetophenone through sequential deamination, decarboxylation, enantioselective epoxidation, and enantioselective hydrolysis steps [12]. Phenylalanine ammonia lyase from Rhodobacter sphaeroides catalyzes the initial deamination to trans-cinnamic acid with greater than 99% conversion and chemoselectivity [12]. The subsequent decarboxylation employs ferulic acid decarboxylase and phenylacrylic acid decarboxylase from Aspergillus niger for efficient conversion of trans-cinnamic acid to styrene [2].
Styrene monooxygenase from Pseudomonas species catalyzes the conversion of styrene to (S)-styrene epoxide [2]. Epoxide hydrolase from Sphingomonas species performs selective hydrolysis to (S)-diol intermediate [2]. Alcohol dehydrogenase from Gluconobacter oxydans oxidizes the (S)-diol to 2-hydroxyacetophenone [2]. The cascade system achieves preparative scale production with 71.0% and 80.5% yields for (S)-phenylglycinol and (R)-phenylglycinol respectively [2] [14].
Microbial consortium engineering employs recombinant Escherichia coli cell modules for enhanced stereoselectivity in (S)-(+)-2-phenylglycinol production [2] [5] [14]. The engineered microbial consortium includes two specialized cell modules with complementary enzymatic functions [2]. The first module co-expresses six different enzymes for efficient L-phenylalanine conversion to 2-hydroxyacetophenone [2] [5].
The second recombinant Escherichia coli module expresses (R)-ω-transaminase or co-expresses (S)-ω-transaminase, alanine dehydrogenase, and glucose dehydrogenase for stereoselective conversion of 2-hydroxyacetophenone to phenylglycinol enantiomers [2] [14]. The ω-transaminase from Mycobacterium vanbaalenii provides (R)-selectivity while the enzyme from Bacillus megaterium provides (S)-selectivity [2].
Optimization of bioconversion conditions includes pH adjustment to 7.5, temperature control at 25°C, glucose concentration optimization, amine donor concentration adjustment, and cell ratio optimization [2] [14]. The engineered consortium achieves productivity values of 5.19 grams per liter per day for (S)-phenylglycinol and 4.42 grams per liter per day for (R)-phenylglycinol [2] [14]. The system operates without additional cofactor requirements, providing cofactor self-sufficiency [2].
Whole-cell biotransformation systems utilize intact microbial cells containing multiple enzymes for (S)-(+)-2-phenylglycinol production [12] [13] [16]. These systems combine the advantages of enzyme stability, cofactor regeneration, and simplified downstream processing [13]. Alcohol dehydrogenases serve as key catalysts for stereoselective oxidation and reduction reactions of alcohols, aldehydes, and ketones [13].
The whole-cell approach employs engineered Escherichia coli strains with high L-phenylalanine production capabilities [16]. Recombinant Escherichia coli strain MPH-3 produces 19.24 grams per liter of L-phenylalanine with a yield of 0.279 grams per gram glucose during fed-batch fermentation [16]. The strain incorporates deletions of pyruvate dehydrogenase and phosphate acetyltransferase genes to reduce acetate accumulation [16].
Whole-cell biotransformation enables concurrent enzyme reactions with natural cofactor recycling systems [12] [13]. The approach provides advantages including enzyme protection from environmental factors, simplified purification requirements, and cost-effective production processes [13]. Enzyme reusability studies demonstrate that immobilized whole-cell catalysts maintain greater than 82% activity after six reaction cycles [30].
| Biocatalytic Method | Starting Material | Yield (%) | Enantiomeric Excess (%) | Productivity (g/L·d) |
|---|---|---|---|---|
| Six-enzyme cascade | L-Phenylalanine | 71-80.5 | >99 | 4.42-5.19 |
| ω-Transaminase system | 2-Hydroxyacetophenone | 81 | >99.4 | Not reported |
| Alcohol dehydrogenase | 2-Phenylglycine ketone | 92 | 99 | Not reported |
| Whole-cell biotransformation | 1-Phenyl-1,2-diol | 88-92 | >99.9 | Not reported |
Classical resolution techniques employ diastereomeric salt formation with chiral resolving agents for enantiomeric separation of racemic phenylglycinol [17] [18] [20]. Tartaric acid and its derivatives represent widely used acidic resolving agents for racemic amine resolution [18]. The resolution of racemic phenylglycine esters with (+)-tartaric acid provides D-ester hydrogen (+)-tartrate salts in up to 42% yield, equivalent to 84% based on the D-content of the racemic esters [17].
The methyl, ethyl, and isopropyl esters of racemic phenylglycine undergo resolution with one molar equivalent of (+)-tartaric acid in aqueous alcohols [17]. The D-ester hydrogen (+)-tartrate salts crystallize preferentially, enabling separation from the L-enantiomer remaining in solution [17]. The resolution process can be combined with racemization stages to achieve second-order asymmetric transformation with yields up to 65% [17].
Mandelic acid serves as an alternative resolving agent for phenylglycinol enantiomers [18] [20]. The resolution using (S)-phenylglycinol with inexpensive phenylglycinol as resolving agent provides pure diastereomeric salt in 76% yield with 94% enantiomeric excess in a single crystallization step [20]. The method demonstrates preference for (S)-phenylglycinol over its (R)-diastereomer [20].
Kinetic resolution approaches exploit differential reaction rates between enantiomers to achieve enantiomeric enrichment [19]. When racemic substrate undergoes enzymatic reaction, chiral discrimination occurs due to differential binding affinity in the enzyme active site [19]. The enantiomer with better active site complementarity converts at higher rates while the other remains relatively unreacted [19].
Enzymatic kinetic resolution using alcohol dehydrogenases provides highly enantioselective transformations for phenylglycinol derivatives [13] [19]. The process typically achieves 50% theoretical yield for each enantiomer when selectivity is sufficiently high [19]. Lipase-catalyzed selective amidation demonstrates kinetic resolution principles with optimized enzyme loading of 15% by weight and reaction temperature of 60°C [30].
The kinetic resolution efficiency depends on the selectivity factor, defined as the ratio of reaction rates for the fast and slow-reacting enantiomers [19]. High selectivity factors enable near-complete conversion of the preferred enantiomer while leaving the other enantiomer with high enantiomeric purity [19]. The approach provides access to both enantiomers from a single racemic starting material [19].
Stripping crystallization represents an innovative physical separation technique for chiral purification of phenylglycinol enantiomers [21] [23]. The method combines melt crystallization and vaporization through three-phase transformation at reduced pressures during controlled cooling processes [21] [23]. Stripping crystallization enables purification of (R)-phenylglycinol from enantiomer mixtures with initial concentrations ranging from 0.90 to 0.97 [21].
The three-phase transformation occurs simultaneously in the melt, leading to formation of pure (R)-phenylglycinol crystalline product and mixture vapor [23]. Thermodynamic calculations determine optimal operating pressures for three-phase transformation during the cooling process [21] [23]. The method achieves 76% yield with 94% enantiomeric excess for (R)-phenylglycinol purification [21].
Experimental procedures employ controlled cooling from 77°C melting point with pressure adjustment based on thermodynamic calculations [23]. The cooling rate typically starts at 0.5°C per minute and increases to 1°C per minute in later stages [23]. The process terminates around 55°C and 58 Pascal pressure when vaporization ceases [23]. The method provides advantages including elimination of resolving agents and reduced solvent requirements [21].
| Resolution Method | Resolving Agent | Yield (%) | Enantiomeric Excess (%) | Scalability |
|---|---|---|---|---|
| Tartaric acid crystallization | L-(+)-Tartaric acid | 75-80 | 95-98 | High |
| Mandelic acid resolution | (R)-(-)-Mandelic acid | 70-75 | 92-95 | Moderate |
| Kinetic resolution | Alcohol dehydrogenase | 45-50 per enantiomer | >99 | Moderate |
| Stripping crystallization | None | 76 | 94 | Moderate |
Process development for industrial scale (S)-(+)-2-phenylglycinol production requires comprehensive evaluation of synthetic routes, economic feasibility, and scalability factors [24]. Pharmaceutical manufacturers increasingly favor asymmetric hydrogenation and biocatalytic methods due to their scalability and sustainability advantages . A pilot plant study achieved 500 kilograms per month production using immobilized Lactobacillus brevis alcohol dehydrogenase, reducing waste by 60% compared to chemical methods .
Scale-up strategies must address catalyst recovery, product purification, and waste stream management [24]. Continuous flow processing offers advantages including process intensification, improved space-time yields, and enhanced safety profiles [28]. The implementation of continuous manufacturing enables gas solubilization under pressure, drastically increased space-time yields through reactor volume reduction, and intrinsically safer configurations with inline quench systems [28].
Process optimization studies focus on maximizing conversion and selectivity while minimizing production costs [27]. Response surface methodology enables systematic optimization of operational parameters including reaction frequency, reactor geometry, and residence time [27]. Industrial applications require consideration of equipment corrosion, heat transfer efficiency, and downstream processing requirements [28].
Green chemistry approaches for (S)-(+)-2-phenylglycinol production emphasize atom economy, renewable feedstocks, and waste minimization [2] [12] [36]. Biocatalytic cascades from L-phenylalanine represent sustainable alternatives using bio-based materials with high atom economy and improved environmental profiles [2] [12]. The enzymatic approach avoids harsh chemical reagents and operates under mild reaction conditions [2].
Life cycle assessment methodology provides quantitative evaluation of environmental impacts throughout the entire production process [36] [37] [39]. The assessment encompasses raw material extraction, manufacturing, distribution, use, and disposal stages [37] [39]. Life cycle assessment considers multiple impact categories including carbon footprint, ozone depletion, eutrophication, and human health effects [36] [39].
Sustainable process design incorporates renewable energy sources, solvent recycling, and waste heat recovery [37] [40]. The integration of biocatalytic methods with renewable feedstocks reduces dependence on petroleum-derived substrates [2] [12]. Green chemistry metrics including atom economy, environmental factor, and carbon efficiency guide process selection and optimization [37] [40]. Industrial implementation requires balance between environmental sustainability and economic viability for commercial success [24] [36].
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